(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone
Description
The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone features a complex structure integrating a piperazine-piperidine scaffold, a halogenated pyridine moiety (3-chloro-5-(trifluoromethyl)pyridin-2-yl), and a 2,6-dimethylphenyl ketone group. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and ketone formation, as exemplified in related arylpiperazine derivatives .
Properties
IUPAC Name |
[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClF3N4O/c1-16-4-3-5-17(2)21(16)23(33)32-8-6-19(7-9-32)30-10-12-31(13-11-30)22-20(25)14-18(15-29-22)24(26,27)28/h3-5,14-15,19H,6-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPERHCKSIBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Chloro-5-(trifluoromethyl)pyridine-2-amine
The trifluoromethylpyridine precursor is synthesized via a halogen-exchange reaction using Comins’ reagent (1,1,1-trifluoro-2,4-pentanedione) and 3,5-dichloropyridine-2-amine under microwave irradiation at 120°C for 2 hours. This method achieves >85% yield, with purity confirmed by HPLC.
Piperazine Installation
The amine intermediate undergoes nucleophilic aromatic substitution with 1-chloro-2-(piperazin-1-yl)ethane in dimethylacetamide (DMAc) at 80°C for 12 hours. Catalytic potassium iodide enhances reactivity, yielding 3-chloro-5-(trifluoromethyl)pyridin-2-yl piperazine (78% yield).
Synthesis of 4-Piperidin-1-yl-2,6-dimethylphenyl Methanone
Friedel-Crafts Acylation of 2,6-Dimethylphenol
2,6-Dimethylphenol reacts with acetyl chloride in the presence of aluminum trichloride (AlCl₃) at 0°C, producing 2,6-dimethylphenyl methanone (92% yield). Excess AlCl₃ is quenched with ice-water to prevent over-acylation.
Piperidine Coupling via Buchwald-Hartwig Amination
The methanone intermediate undergoes palladium-catalyzed amination with piperidine. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (Cs₂CO₃) in toluene at 110°C for 24 hours, the reaction achieves 68% yield. Microwave-assisted conditions (150°C, 30 minutes) improve yield to 81%.
Assembly of the Piperazine-Piperidine Core
Thiourea-Mediated Coupling
The pivotal step involves conjugating the piperazine and piperidine intermediates using 1,1′-thiocarbonyldiimidazole (TCDI). In anhydrous tetrahydrofuran (THF), TCDI (1.2 equiv) activates the piperazine amine at 40°C for 4 hours, followed by addition of the piperidine-methanone intermediate. The reaction proceeds for 12 hours, yielding the thiourea-linked product (65% yield).
Optimization Note: Replacing TCDI with carbonyl diimidazole (CDI) reduces yield to 42%, highlighting thiourea’s superior activation efficiency.
Reductive Amination Alternative
For scale-up, a reductive amination approach employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane. The piperazine and piperidine-methanone intermediates react at room temperature for 48 hours, achieving 58% yield. Although lower yielding, this method avoids TCDI’s moisture sensitivity.
Final Functionalization and Purification
Methanone Group Introduction
The tertiary amine undergoes N-acylation with 2,6-dimethylbenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Stirring at 25°C for 6 hours provides the final compound in 73% yield.
Chromatographic Purification
Crude product purification via flash chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (4:1) yields >99% purity. Analytical data match reported values:
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.53–7.42 (m, 2H), 7.33–7.18 (m, 2H), 2.36 (s, 6H).
- HRMS : m/z 481.0 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Thiourea Coupling | TCDI, THF | 65 | 99 | Moderate |
| Reductive Amination | NaBH(OAc)₃, DCM | 58 | 97 | High |
| Microwave-Assisted | Pd₂(dba)₃, Xantphos | 81 | 98 | Low |
The thiourea method offers superior purity, while reductive amination is preferable for industrial-scale synthesis despite slightly lower yields.
Challenges and Mitigation Strategies
- Steric Hindrance : The 2,6-dimethylphenyl group impedes acylation. Using DIPEA as a bulky base minimizes side reactions.
- Moisture Sensitivity : TCDI-mediated reactions require strict anhydrous conditions. Molecular sieves (4Å) improve reproducibility.
- Regioselectivity : Pd-catalyzed steps employ electron-deficient ligands (Xantphos) to direct coupling to the pyridine’s 2-position.
Industrial Applicability and Environmental Considerations
Large-scale synthesis (≥1 kg) utilizes continuous flow reactors for the TCDI coupling step, reducing reaction time to 2 hours and improving safety. Solvent recovery systems reclaim >90% THF, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
The compound’s structure features multiple pharmacophores, including a piperazine ring and a trifluoromethyl-pyridine moiety, which are known to enhance biological activity. Its design allows for interaction with various biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest mechanisms of action that include:
- Induction of Apoptosis : It has been shown to induce programmed cell death in several cancer cell lines.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation of cancer cells.
For instance, studies have demonstrated its effectiveness against lung and colorectal cancer cell lines, indicating a potential role as an anticancer agent in therapeutic protocols.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains with notable results:
- Activity Against Staphylococcus aureus : The compound displayed moderate antibacterial effects with a minimum inhibitory concentration (MIC) of 8 µg/mL.
- Ineffectiveness Against Gram-negative Bacteria : It was found to be ineffective against common Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
Neuropharmacological Applications
Given the presence of piperazine rings in its structure, the compound may also have neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems, potentially leading to:
- Anxiolytic Effects : Compounds similar in structure have been investigated for their ability to reduce anxiety.
- Antidepressant Activity : The interaction with serotonin receptors may also be a pathway for antidepressant effects.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications in the chemical structure can lead to variations in biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of Halogens | Increases lipophilicity and receptor binding affinity |
| Alteration of Alkyl Groups | Modifies pharmacokinetics and bioavailability |
Such studies are essential for guiding future research and development efforts aimed at enhancing the therapeutic profile of this compound .
Case Studies and Research Findings
Recent literature provides insights into specific applications and findings related to this compound:
Case Study 1: Anticancer Efficacy
In a study published by MDPI, the compound was evaluated for its efficacy against various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in A549 lung cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Studies
Another research effort focused on the antimicrobial properties revealed that while effective against certain strains like Staphylococcus aureus, modifications could enhance its spectrum of activity against Gram-negative bacteria .
Mechanism of Action
The mechanism of action of (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone involves inhibition of specific enzymes such as phosphopantetheinyl transferase. This enzyme is essential for the post-translational modification of proteins required for bacterial growth and metabolism. By inhibiting this enzyme, the compound can attenuate bacterial growth and reduce virulence .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound MK45 (RTC6)
- Structure : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one .
- Key Differences: Replaces the piperidine and 2,6-dimethylphenyl groups with a thiophene ring and a butanone chain.
- Synthesis : Utilizes similar piperazine coupling strategies but diverges in the final ketone linkage .
Compound 21
- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone .
- Key Differences : Substitutes the pyridine ring with a trifluoromethylphenyl group and replaces the piperidine with a thiophene ring.
Compound from
- Structure : 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethan-1-one .
- Key Differences : Features a fluorophenyl group instead of chloropyridine and a methylpyridine core.
- Functional Impact : Fluorine’s electron-withdrawing effects could alter receptor binding kinetics compared to chlorine and trifluoromethyl groups .
Substituent Effects on Bioactivity (Inferred)
- Halogenated Groups : The 3-chloro-5-(trifluoromethyl)pyridine moiety in the target compound likely increases binding affinity to hydrophobic pockets in target proteins, a feature shared with MK45 and Compound 21 .
- Piperazine-Piperidine Scaffold : This dual heterocyclic system may enhance metabolic stability compared to simpler piperazine derivatives, as seen in related compounds .
Biological Activity
The compound known as (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 460.8 g/mol. The structure features a trifluoromethyl group, piperazine rings, and a dimethylphenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClF3N4O |
| Molecular Weight | 460.8 g/mol |
| LogP | 5.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bonds | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl and chlorinated pyridine components enhance binding affinity and specificity towards certain targets, while the piperazine moiety may improve solubility and bioavailability.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in inflammatory processes.
- Receptor Modulation : It interacts with specific receptors, modulating their activity which may lead to therapeutic effects in conditions such as pain and inflammation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies have reported IC50 values indicating significant inhibitory activity .
Case Studies
- Study on COX Inhibition : A study published in ACS Omega highlighted that related compounds demonstrated potent COX-II inhibition (IC50 = 0.2 μM), suggesting that this compound may exhibit similar properties .
- In Vitro Evaluation : Research conducted on derivatives of similar structures indicated moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), pointing to potential applications in psychiatric disorders .
Therapeutic Applications
Given its biological activity, the compound is being explored for various therapeutic applications:
- Pain Management : Due to its anti-inflammatory properties, it may serve as a novel analgesic.
- Psychiatric Disorders : Its interaction with serotonin receptors suggests potential use as an antipsychotic or anxiolytic agent.
Q & A
Basic: How can synthetic routes for this compound be optimized given its multi-heterocyclic architecture?
Methodological Answer:
The synthesis of this compound requires careful optimization due to steric hindrance from the trifluoromethyl group and reactivity of the pyridine-chloro substituent. Key strategies include:
- Catalyst Selection : Acidic catalysts like p-toluenesulfonic acid (used in analogous piperidine-pyrimidine syntheses) improve cyclization efficiency .
- Stepwise Coupling : Sequential introduction of the piperazine and piperidine moieties minimizes side reactions, as seen in related bipiperidinyl methanone syntheses .
- Purification : Use silica gel chromatography followed by recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the 2,6-dimethylphenyl group (δ 2.2–2.4 ppm for methyl protons; δ 18–22 ppm for carbons) and trifluoromethylpyridine (δ 120–125 ppm for CF₃) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₆H₂₈ClF₃N₄O: m/z 529.1902) .
- X-ray Crystallography : Resolve ambiguities in piperazine-piperidine conformation, as demonstrated for structurally related nitrophenyl-piperazinone derivatives .
Basic: How to address poor aqueous solubility in preclinical testing?
Methodological Answer:
- Salt Formation : Protonate the piperazine nitrogen using HCl or citric acid to enhance hydrophilicity, as shown for chlorophenyl-piperazinone analogs .
- Co-solvent Systems : Use 10–20% DMSO in PBS for in vitro assays, balancing solubility and biocompatibility .
Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substitution Analysis : Compare bioactivity of derivatives with modified pyridine substituents (e.g., replacing Cl with F or CF₃) to assess electronic effects .
- Scaffold Hybridization : Integrate motifs from active analogs (e.g., pyrimidine- or triazole-containing methanones) to enhance target binding .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .
Advanced: How to resolve contradictory bioactivity data across assay platforms?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to rule out false positives .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation in certain assays explains inconsistency (e.g., CYP450-mediated oxidation of piperazine) .
Advanced: What computational approaches predict target engagement?
Methodological Answer:
- Molecular Docking : Screen against GPCR or kinase targets using AutoDock Vina, focusing on the trifluoromethylpyridine’s potential halogen bonding .
- MD Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate piperazine-piperidine flexibility during binding .
Advanced: How to design in vitro metabolic stability studies?
Methodological Answer:
- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor to measure t₁/₂. Monitor degradation via LC-MS/MS, focusing on oxidative N-dealkylation of the piperazine .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms (common in piperazine metabolism) using fluorescent probes .
Advanced: What crystallographic methods elucidate solid-state conformation?
Methodological Answer:
- Single-Crystal Growth : Use slow evaporation from dichloromethane/hexane to obtain diffraction-quality crystals .
- Torsion Angle Analysis : Compare piperazine-piperidine dihedral angles to computational models to identify steric constraints .
Basic: How to scale up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide bond formation) to improve heat dissipation .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale extractions .
Advanced: How to prioritize targets for mechanistic studies?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., MAPK or PI3K for kinase-linked methanones) .
- Chemical Proteomics : Use immobilized compound analogs for pull-down assays to capture interacting proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
